

KRES Peptide: A Cross-Species Comparative Guide to its Anti-Atherosclerotic Efficacy

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Compound of Interest

Compound Name: *KRES peptide*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-species efficacy of the **KRES peptide**, a novel tetrapeptide with potent anti-atherosclerotic properties. The information presented herein is supported by experimental data from preclinical studies, offering valuable insights for researchers and professionals in the field of cardiovascular drug development.

I. Comparative Efficacy of KRES and Alternatives

The **KRES peptide** has demonstrated significant anti-atherosclerotic effects in multiple animal models. Its efficacy, along with a comparable peptide FREL and an inactive isomer KERS, is summarized below. The data is extracted from studies conducted in ApoE null mice, a well-established model for atherosclerosis, and in monkeys.

Table 1: In Vivo Efficacy of KRES, FREL, and KERS Peptides in ApoE Null Mice

Parameter	Control (Chow)	L-KRES (200 µg/g chow)	D-FREL (200 µg/g chow)	L-FREL (200 µg/g chow)	KERS (inactive control)
Lipoprotein Lipid Hydroperoxides (LOOH) in LDL	High	Significantly Reduced[1]	Significantly Reduced[1]	Significantly Reduced[1]	No significant change[1][2]
Lipoprotein Lipid Hydroperoxides (LOOH) in HDL	High	Significantly Reduced[1]	Significantly Reduced[1]	Significantly Reduced[1]	No significant change[1][2]
Paraoxonase (PON) Activity in HDL	Baseline	Significantly Increased[1][2]	Significantly Increased[1]	Significantly Increased[1]	No significant change[1][2]
HDL Anti-inflammatory Properties	Pro-inflammatory	Rendered Anti-inflammatory[1][2]	Rendered Anti-inflammatory[1]	Rendered Anti-inflammatory[1]	Remained Pro-inflammatory[1][2]
LDL-induced Monocyte Chemotactic Activity (MCA)	High	Significantly Reduced[1]	Significantly Reduced[1]	Significantly Reduced[1]	No significant change[1][2]
Aortic Root Sinus Lesion Area	Extensive	Significantly Reduced[1][2]	Significantly Reduced[1]	Significantly Reduced[1]	No significant change[1][2]
En Face Aortic Lesion Area	Extensive	Trend towards reduction	Trend towards reduction	Significantly Reduced[1]	No significant change[1][2]

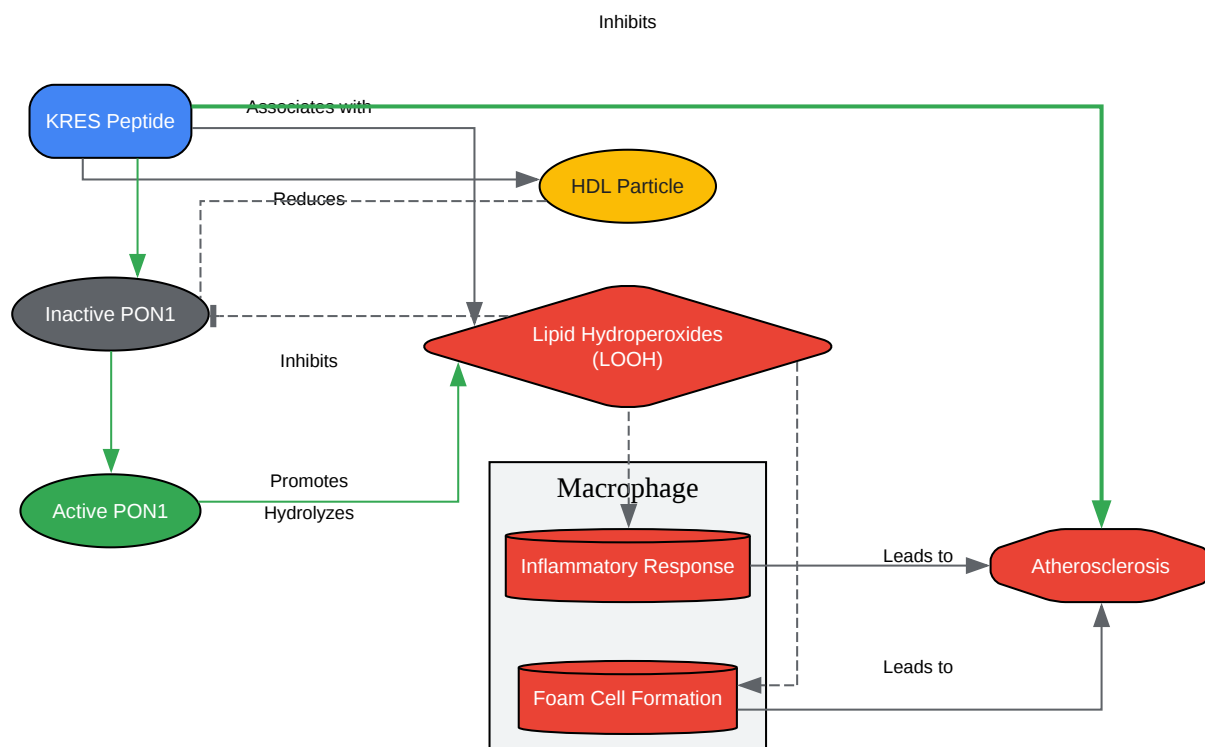
HDL-Cholesterol Levels	Baseline	Significantly Increased[1]	Not reported	Significantly Increased[1]	No significant change[1][2]
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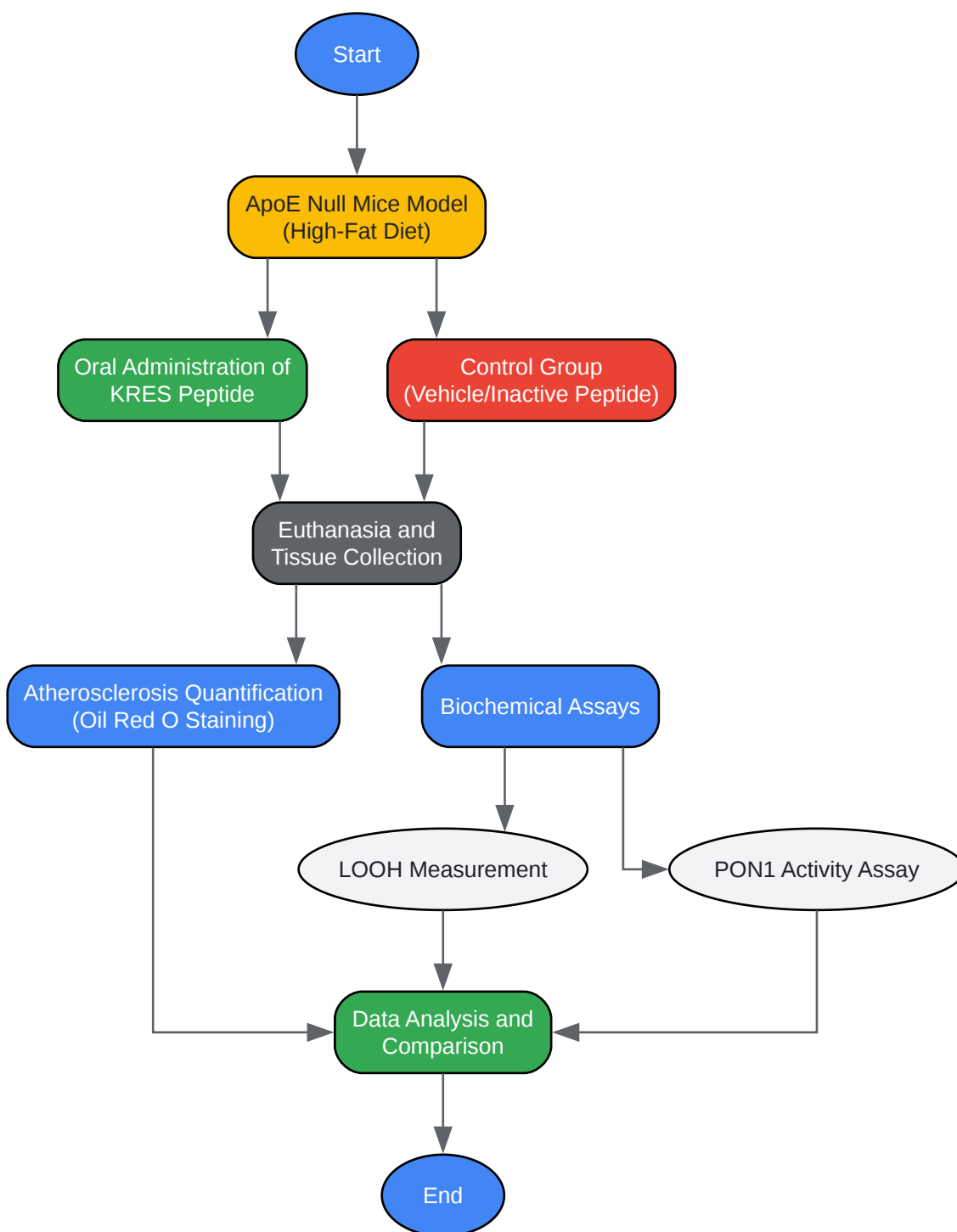
Table 2: Efficacy of FREL Peptide in Monkeys

Parameter	Pre-treatment	Post-treatment (Oral FREL)
HDL Anti-inflammatory Properties	Pro-inflammatory	Rendered Anti-inflammatory[1][2]

II. Mechanism of Action and Signaling Pathway

The anti-atherosclerotic effects of the **KRES peptide** are attributed to its ability to interact with lipids, particularly within High-Density Lipoprotein (HDL), leading to the reduction of lipid hydroperoxides and the activation of antioxidant enzymes like paraoxonase 1 (PON1). This mechanism does not appear to rely on the formation of an amphipathic helix, a common feature of other apolipoprotein mimetic peptides.[1][2]





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References

- 1. ahajournals.org [ahajournals.org]
- 2. Oral small peptides render HDL antiinflammatory in mice and monkeys and reduce atherosclerosis in ApoE null mice - PubMed [pubmed.ncbi.nlm.nih.gov]
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